![molecular formula C8H11NO2 B2421143 6-Azaspiro[3.5]nonane-7,9-dione CAS No. 1105664-98-9](/img/structure/B2421143.png)
6-Azaspiro[3.5]nonane-7,9-dione
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Overview
Description
Synthesis Analysis
The synthesis of 6-Azaspiro[3.5]nonane-7,9-dione involves the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .Molecular Structure Analysis
The molecular formula of 6-Azaspiro[3.5]nonane-7,9-dione is C8H11NO2 . It has a molecular weight of 153.18 .Scientific Research Applications
Enantioselective Synthesis and Derivatives
1-Azaspiro[4.4]nonane-2,6-dione, a related compound to 6-Azaspiro[3.5]nonane-7,9-dione, has been synthesized and resolved into enantiomers. This synthesis has been foundational in the development of certain pharmaceutical derivatives, such as Cephlotaxine (Nagasaka, Sato, & Saeki, 1997).
Synthesis Techniques
Mn(III)-based oxidation has been utilized in the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing a method to create such compounds while maintaining the integrity of the pyrrolidinedione ring (Huynh, Nguyen, & Nishino, 2017).
Pharmaceutical Research
Several studies have explored the anticonvulsant properties of derivatives of azaspiro compounds. For example, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown promising results in seizure models (Kamiński, Obniska, & Dybała, 2008).
Molecular Analysis
Crystallographic studies have provided insights into the structural characteristics of related azaspiro compounds and their relationship with anticonvulsant activity (Ciechanowicz-rutkowska et al., 1997).
Lipophilicity and Activity Correlation
Research has indicated a correlation between the lipophilicity of azaspiro compounds and their anticonvulsant efficacy, providing a key insight into the drug design process (Obniska & Kamiński, 2005).
Mechanism of Action
Target of Action
The primary target of 6-Azaspiro[3.5]nonane-7,9-dione is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
6-Azaspiro[3.5]nonane-7,9-dione interacts with FAAH by inhibiting its activity . This inhibition results in an increase in the concentration of anandamide, enhancing its effects .
Biochemical Pathways
By inhibiting FAAH, 6-Azaspiro[3.5]nonane-7,9-dione affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood regulation, and memory .
Result of Action
The inhibition of FAAH by 6-Azaspiro[3.5]nonane-7,9-dione leads to an increase in anandamide levels, which can result in enhanced pain relief, improved mood, and better memory .
properties
IUPAC Name |
6-azaspiro[3.5]nonane-7,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-7(11)9-5-8(6)2-1-3-8/h1-5H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQUGOOTSUQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[3.5]nonane-7,9-dione |
Synthesis routes and methods
Procedure details
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